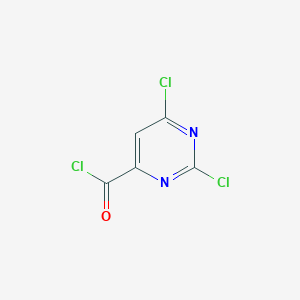

2,6-dichloropyrimidine-4-carbonyl Chloride

Description

Significance as a Versatile Synthetic Intermediate

The utility of 2,6-dichloropyrimidine-4-carbonyl chloride as a synthetic intermediate stems from the distinct reactivity of its three functional sites. The carbonyl chloride group is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, such as alcohols and amines, to form esters and amides, respectively. This reaction is a cornerstone of its application in building more complex molecules.

The two chlorine atoms attached to the pyrimidine (B1678525) ring at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org The electron-deficient nature of the pyrimidine ring facilitates these substitutions. acs.org This dual reactivity allows for a stepwise and controlled functionalization of the molecule. A synthetic strategy can first involve the reaction at the carbonyl chloride position, followed by selective substitution of one or both chlorine atoms, providing a modular approach to diverse pyrimidine derivatives. This versatility makes the compound a key precursor for creating libraries of compounds for various research applications, particularly in medicinal chemistry. nih.gov

The general conversion of a carboxylic acid to a highly reactive acyl chloride, such as in the precursor to the title compound, is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). chemguide.co.uklibretexts.orgmasterorganicchemistry.com These reagents efficiently replace the hydroxyl group of a carboxylic acid with a chlorine atom, significantly enhancing the electrophilicity of the carbonyl carbon. youtube.com

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value |

|---|---|

| CAS Number | 26830-94-4 |

| Molecular Formula | C₅HCl₃N₂O |

| Molecular Weight | 211.43 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(N=C(N=C1Cl)Cl)C(=O)Cl |

| InChI Key | NUYJCMGJLNVOML-UHFFFAOYSA-N |

Table 2: Exemplary Reactions of this compound This table illustrates the versatility of the compound with different nucleophiles.

| Nucleophile | Reagent Class | Resulting Functional Group | Product Class |

|---|---|---|---|

| R-OH | Alcohol | Ester | Pyrimidine-4-carboxylate |

| R-NH₂ | Primary Amine | Amide | Pyrimidine-4-carboxamide (B1289416) |

Historical Context of Pyrimidine-Based Chemical Research

The study of pyrimidines is deeply rooted in the history of biochemistry and organic chemistry. The pyrimidine ring system is a fundamental component of nature, forming the core structure of the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. wikipedia.orgsciencenotes.org While pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century, and various compounds were isolated between 1837 and 1864, their chemical structures were not fully understood until later. wikipedia.orgbritannica.com The term "pyrimidine" itself was coined by Pinner in 1884. umich.edu

A significant milestone in synthetic pyrimidine chemistry occurred in 1879 when Grimaux reported the laboratory synthesis of barbituric acid from urea (B33335) and malonic acid. wikipedia.org This opened the door for chemists to create a vast array of synthetic pyrimidine derivatives. The discovery of the biological significance of pyrimidine-containing molecules, such as thiamine (B1217682) (vitamin B1), further fueled research into this class of compounds. wikipedia.org

The development of halogenated pyrimidines, like this compound, represents a more modern phase in this historical trajectory. The introduction of halogen atoms onto the pyrimidine ring was a critical advancement, as these atoms serve as reactive handles for further chemical modification through reactions like nucleophilic aromatic substitution. mdpi.com This enabled the synthesis of highly substituted and complex pyrimidine structures that were previously inaccessible, paving the way for their use in various fields of applied chemistry.

Scope and Research Trajectories in Contemporary Organic Chemistry

In modern organic chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its widespread presence in biologically active compounds. nih.gov Consequently, a major research trajectory involves the synthesis of novel pyrimidine derivatives for drug discovery. gsconlinepress.comresearchgate.net Pyrimidine-based compounds have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net

The demand for new therapeutics drives the development of efficient and versatile synthetic methodologies. researchgate.net In this context, building blocks like this compound are invaluable. They allow for the systematic and combinatorial synthesis of compound libraries, which can be screened for biological activity. The ability to selectively modify the molecule at its three reactive sites enables the fine-tuning of a compound's physicochemical properties, which is crucial for optimizing its pharmacological profile. nih.gov

Current research focuses on developing more selective and environmentally benign synthetic methods. This includes the exploration of novel catalysts and reaction conditions to control the regioselectivity of substitutions on polysubstituted pyrimidines. acs.org For instance, palladium-catalyzed cross-coupling reactions are increasingly used to form carbon-carbon and carbon-nitrogen bonds on pyrimidine rings. acs.org The unique electronic properties and trifunctional nature of this compound make it an ideal substrate for exploring these advanced synthetic transformations, ensuring its continued relevance in the future of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYJCMGJLNVOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452600 | |

| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26830-94-4 | |

| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Classic Synthetic Routes to 2,6-Dichloropyrimidine-4-carbonyl Chloride

Classic synthetic approaches to chlorinated pyrimidines typically rely on the conversion of the more stable and accessible hydroxypyrimidine precursors. The choice of starting material is critical as it dictates the substitution pattern of the final product.

The use of orotic acid (uracil-6-carboxylic acid), a common biological precursor and readily available chemical, as a starting material for the synthesis of the target compound is problematic. Direct chlorination of orotic acid does not yield this compound. Instead, the reaction of uracil-6-carboxylic acid with a mixture of phosphorus oxychloride and phosphorus pentachloride results in the formation of an isomeric product, 2,4-dichloropyrimidine-6-carboxylic acid chloride . google.com

This outcome is a direct consequence of the structure of orotic acid, which is a 2,4-dihydroxypyrimidine derivative. The chlorination process converts the hydroxyl groups at positions 2 and 4, and the carboxylic acid at position 6, leading to the corresponding 2,4-dichloro-6-carbonyl chloride isomer. Furthermore, this specific reaction has been reported to be inefficient, affording the isomeric product in a low yield of only 37%. google.com This highlights a fundamental challenge in classic synthesis: the precursor's isomeric form dictates the final product's structure, and orotic acid is not a suitable precursor for the desired 2,6-dichloro isomer.

The logical and effective precursor for synthesizing this compound is 2,6-dihydroxypyrimidine-4-carboxylic acid (also known as citrazinic acid). The reaction of this specific isomer with appropriate chlorinating agents directly leads to the target molecule. A documented synthesis involves the portion-wise addition of 2,6-dihydroxypyrimidine-4-carboxylic acid to phosphorus oxychloride, followed by the addition of phosphorus pentachloride and subsequent heating to reflux, yielding this compound. lookchem.com

The conversion of dihydroxypyrimidine carboxylic acids into their corresponding dichlorinated acid chlorides is a demanding chemical transformation that requires potent chlorinating agents. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is the classic and most effective system for this purpose. google.comlookchem.com

Phosphorus Oxychloride (POCl₃): This reagent serves a dual function as both a chlorinating agent and a reaction solvent. lookchem.com It is particularly effective for converting the tautomeric keto-forms of hydroxypyrimidines into chloropyrimidines. The reaction mechanism involves the formation of phosphate (B84403) esters as intermediates, which are subsequently displaced by chloride ions. Its liquid state at room temperature and boiling point of 106 °C make it a suitable medium for carrying out the reaction at elevated temperatures, which are often necessary to drive the chlorination to completion. researchgate.netsciencemadness.org

Phosphorus Pentachloride (PCl₅): PCl₅ is a more powerful chlorinating agent than POCl₃ and is typically used as a solid. google.com It is essential for ensuring the complete chlorination of all hydroxyl groups, including the carboxylic acid moiety to form the carbonyl chloride. In the reaction system, PCl₅ acts as a source of chloride ions and helps to drive the equilibrium towards the fully chlorinated product. Its use in conjunction with POCl₃ creates a highly effective chlorinating environment capable of replacing both the phenolic hydroxyl groups on the pyrimidine (B1678525) ring and the hydroxyl of the carboxylic acid group in a one-pot procedure. lookchem.comgoogle.com

The synergy between POCl₃ and PCl₅ allows for the comprehensive conversion of the precursor, overcoming the relative stability of the hydroxypyrimidine ring system.

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to improve upon classic methods by developing more efficient, faster, and higher-yielding processes. These advanced strategies focus on optimizing reaction conditions and minimizing complex procedural steps.

The synthesis of this compound from 2,6-dihydroxypyrimidine-4-carboxylic acid using the POCl₃/PCl₅ system can be considered an expedited, one-pot approach. lookchem.com This method avoids the isolation of intermediate products, such as the non-acid chloride version (2,6-dichloropyrimidine-4-carboxylic acid), by performing the complete chlorination of all hydroxyl groups simultaneously.

Further enhancements to reaction conditions for analogous chlorinations often involve the use of catalysts. For instance, tertiary amines or their hydrochlorides (e.g., N,N-dimethylaniline, triethylamine (B128534) hydrochloride) have been used to accelerate the chlorination of hydroxypyrimidines. google.comgoogle.com These catalysts can activate the hydroxyl groups, making them more susceptible to substitution by chlorine. While not explicitly documented for the title compound, such catalytic systems represent a potential avenue for enhancing reaction rates and possibly lowering the required reaction temperatures.

Optimizing the synthesis of this compound is critical for maximizing its yield and purity. A reported synthesis using 2,6-dihydroxypyrimidine-4-carboxylic acid with POCl₃ and PCl₅ achieved a yield of 44%. lookchem.com Several parameters can be adjusted to improve upon this result.

Reagent Stoichiometry: The molar ratio of the chlorinating agents (POCl₃ and PCl₅) to the substrate is a key variable. A significant excess of POCl₃ is often used as it also functions as the solvent. The amount of PCl₅ must be sufficient to ensure complete conversion of the carboxylic acid group.

Temperature and Reaction Time: The reaction typically requires elevated temperatures (reflux) to proceed to completion. lookchem.com The duration of the heating period, often overnight, must be optimized to ensure full conversion without promoting the formation of degradation byproducts.

Order of Addition: The controlled, portion-wise addition of the solid precursor to the liquid POCl₃ can help manage the initial exothermic reaction and ensure a homogenous mixture. lookchem.com

Purification: The workup procedure is crucial for isolating a pure product. After the reaction, the excess POCl₃ is typically removed by distillation. The final product is then purified by vacuum distillation, which separates it from non-volatile impurities. lookchem.com

The table below summarizes the conditions for a documented synthesis of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | 2,6-Dihydroxypyrimidine-4-carboxylic acid | lookchem.com |

| Chlorinating Agents | Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅) | lookchem.com |

| Reaction Temperature | Heated to reflux | lookchem.com |

| Reaction Time | Overnight | lookchem.com |

| Workup Procedure | Distillation of excess POCl₃, followed by vacuum distillation of the product | lookchem.com |

| Reported Yield | 44% | lookchem.com |

Comparative Analysis of Synthetic Pathways

The choice of synthetic pathway is paramount in producing this compound efficiently and correctly. A comparison between the route starting from orotic acid and the one from 2,6-dihydroxypyrimidine-4-carboxylic acid reveals the critical importance of precursor selection.

The pathway from orotic acid (uracil-6-carboxylic acid) is fundamentally flawed for producing the target compound. Due to its 2,4-dihydroxy-6-carboxy substitution pattern, chlorination logically and experimentally leads to the isomeric 2,4-dichloro-6-carbonyl chloride . google.com This route is therefore unsuitable as it yields the wrong constitutional isomer. Compounding this issue is the reported low yield of 37%, making it an inefficient process even for the isomer it does produce. google.com

In contrast, the pathway starting from 2,6-dihydroxypyrimidine-4-carboxylic acid is the correct and direct route. The positions of the functional groups on this precursor (2,6-dihydroxy-4-carboxy) align perfectly with the desired product structure. The one-pot reaction with POCl₃ and PCl₅ provides the target compound directly, with a reported, albeit moderate, yield of 44%. lookchem.com This pathway is superior in every aspect: it produces the correct isomer, the synthesis is straightforward (one-pot), and the yield is higher than the alternative.

The following table provides a comparative summary of these two pathways.

| Feature | Pathway 1: From Orotic Acid | Pathway 2: From 2,6-Dihydroxypyrimidine-4-carboxylic Acid |

|---|---|---|

| Precursor | Uracil-6-carboxylic acid | 2,6-Dihydroxypyrimidine-4-carboxylic acid |

| Product | 2,4-Dichloropyrimidine-6-carboxylic acid chloride (Incorrect Isomer) | This compound (Correct Product) |

| Viability | Not viable for target compound | Viable and direct |

| Reported Yield | 37% (for the incorrect isomer) google.com | 44% (for the target compound) lookchem.com |

| Key Advantage | None for this specific target | Correct isomer formation in a one-pot reaction |

| Key Disadvantage | Produces the wrong product; low yield | Moderate yield |

This analysis conclusively demonstrates that the synthetic route via 2,6-dihydroxypyrimidine-4-carboxylic acid is the appropriate and more efficient method for preparing this compound.

Efficiency and Selectivity in Chlorination Protocols

The efficiency of these chlorination protocols is typically evaluated based on the reaction yield, time, and temperature. Thionyl chloride is a widely used reagent due to its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. google.com Reactions are often carried out at reflux temperature, sometimes in an inert solvent, to drive the reaction to completion. orgsyn.org The use of a catalyst, such as pyridine (B92270) or N,N-dimethylaniline, can significantly accelerate the reaction rate. google.comscbt.com For instance, in the synthesis of the related 4,6-dichloropyrimidine, the use of thionyl chloride as both a chlorinating agent and a solvent, with N,N-dimethylaniline as a catalyst, resulted in yields between 92.8% and 95.6%. google.com

Oxalyl chloride is another effective chlorinating agent, often favored for its milder reaction conditions, which can be beneficial for sensitive substrates. orgsyn.org The reaction with oxalyl chloride is typically performed at or below room temperature in an inert solvent like dichloromethane (B109758) (DCM), with a catalytic amount of DMF. orgsyn.org The selectivity of these chlorination protocols is paramount, as the pyrimidine ring is susceptible to further chlorination under harsh conditions. The primary goal is the selective conversion of the carboxylic acid to the acid chloride without affecting the chloro-substituents on the pyrimidine ring or inducing other side reactions.

While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, data from analogous syntheses of dichloropyrimidine derivatives provides valuable insights into the expected efficiency of these chlorination methods.

Interactive Data Table: Comparison of Chlorination Agents for Carboxylic Acid Conversion

| Chlorinating Agent | Typical Catalyst | Typical Solvent | Typical Temperature (°C) | Reported Yields (Analogous Compounds) | Key Advantages |

| Thionyl Chloride (SOCl₂) | Pyridine, N,N-dimethylaniline | Neat or inert solvents | Reflux | 92.8-95.6% | Cost-effective, gaseous byproducts |

| Oxalyl Chloride ((COCl)₂) | N,N-dimethylformamide (DMF) | Dichloromethane (DCM) | 0 - Room Temperature | High (qualitative) | Milder reaction conditions |

| Phosphorus Oxychloride (POCl₃) | Tertiary amines | Neat or inert solvents | 50-100 | 73.4-84.2% | Effective for dihydroxypyrimidines |

| Phosgene (COCl₂) | Tertiary amines | Chlorinated solvents, ethers | Variable | High (qualitative) | High reactivity |

Note: The yields presented are for the synthesis of analogous dichloropyrimidine compounds and serve as an estimation of the potential efficiency for the synthesis of this compound.

Evaluation of Byproduct Formation and Purification Challenges

One of the primary concerns is the over-chlorination of the pyrimidine ring. The presence of activating groups can make the ring susceptible to further electrophilic substitution by chlorine, leading to the formation of trichloropyrimidine derivatives. For instance, in the synthesis of 2,4-dichloropyrimidine-5-carboxylic acid chloride, the formation of higher chlorinated pyrimidine derivatives has been noted as a potential side reaction. google.com

The use of phosphorus-based chlorinating agents like phosphorus oxychloride (POCl₃), while effective, can lead to the formation of phosphorus-containing byproducts that are often difficult to remove. In the synthesis of 2-amino-4,6-dichloropyrimidine, a significant byproduct, 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride, was formed. googleapis.com The removal of such byproducts often requires an additional hydrolysis step to convert them into more easily separable compounds. googleapis.com

The purification of this compound typically involves distillation under reduced pressure to remove the excess chlorinating agent and any volatile byproducts. However, the thermal sensitivity of the product and potential byproducts can lead to decomposition during distillation. Therefore, careful control of the distillation conditions is crucial. Non-volatile impurities may require other purification techniques, such as crystallization or chromatography, although these methods can be less economically viable on an industrial scale. The presence of colored impurities, often arising from complex side reactions, can also be a challenge, sometimes necessitating treatment with decolorizing agents.

Interactive Data Table: Common Byproducts and Purification Challenges

| Byproduct Type | Potential Cause | Purification Challenge | Mitigation Strategy |

| Higher Chlorinated Pyrimidines | Harsh reaction conditions, excess chlorinating agent | Similar boiling points to the desired product, making separation by distillation difficult. | Careful control of stoichiometry and reaction temperature. |

| Phosphorus-containing Impurities | Use of phosphorus-based chlorinating agents (e.g., POCl₃) | Difficult to remove directly; may require a separate hydrolysis step. | Use of alternative chlorinating agents like thionyl chloride or oxalyl chloride. |

| Tar/Polymeric Materials | High reaction temperatures, presence of impurities in starting materials | Can foul equipment and complicate product isolation. | Optimization of reaction temperature and use of high-purity starting materials. |

| Residual Chlorinating Agent | Incomplete removal after reaction | Can interfere with subsequent reactions and affect product stability. | Efficient distillation under reduced pressure. |

Reactivity and Mechanistic Investigations of 2,6 Dichloropyrimidine 4 Carbonyl Chloride

Nucleophilic Substitution Reactions

The primary sites for nucleophilic attack on 2,6-dichloropyrimidine-4-carbonyl chloride are the highly electrophilic carbon of the acyl chloride and the C-2 and C-6 positions of the pyrimidine (B1678525) ring. Typically, the reaction with a nucleophile occurs first at the more reactive acyl chloride function, followed by potential subsequent nucleophilic aromatic substitution (SNAr) on the pyrimidine ring.

Amination Reactions and Pyrimidine-4-carboxamide (B1289416) Formation

The reaction of this compound with primary or secondary amines is a direct method for the synthesis of 2,6-dichloropyrimidine-4-carboxamides. This reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the stable amide product.

The general reaction is as follows: this compound + R¹R²NH → 2,6-dichloro-N-R¹,N-R²-pyrimidine-4-carboxamide + HCl

This initial acylation step is generally fast and efficient. The subsequent reactivity of the resulting 2,6-dichloropyrimidine-4-carboxamide (B1330292) is then dictated by the SNAr reactions on the pyrimidine ring.

While the starting material is substituted at the C-2 and C-6 positions, the discussion of regioselectivity often involves a comparison with the more commonly studied 2,4-dichloropyrimidines. In dichloropyrimidines, the reactivity of the chloro substituents towards nucleophilic aromatic substitution (SNAr) generally follows the order C-4(6) > C-2. acs.org This preference is attributed to the greater ability of the para-nitrogen atom (N-1) to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C-4 or C-6 position.

For 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C-4 position. stackexchange.comguidechem.com However, this selectivity is highly sensitive to the electronic and steric nature of other substituents on the ring. wuxiapptec.com For instance, the presence of a strong electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com

In the case of 2,6-dichloropyrimidine derivatives (such as the carboxamides formed from the title compound), the C-2 and C-6 positions are electronically equivalent. Therefore, monosubstitution will yield a single regioisomer. The introduction of the first nucleophile at either C-2 or C-6 would then influence the reactivity and position of a second substitution. For many di- and trichloropyrimidines, sequential SNAr reactions are a viable strategy for creating diverse molecular structures. researchgate.net

| Substrate | Nucleophile | Major Product Position of Substitution | Controlling Factors |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine | C-4 | Electronic stabilization by N-1 (para) |

| 6-Aryl-2,4-dichloropyrimidine | Secondary Amine | C-4 | High regioselectivity observed acs.org |

| 2,4-Dichloro-6-(NHMe)pyrimidine | Amine | C-2 | Reversal of selectivity due to C-6 electron-donating group wuxiapptec.com |

| 4,6-Dichloropyrimidine | Amine | C-4 or C-6 (equivalent) | Symmetry of the molecule researchgate.netmdpi.com |

When this compound reacts with a chiral amine, the resulting product is a diastereomer if the amine is enantiomerically pure. The formation of the amide bond itself does not typically create a new stereocenter at the carbonyl carbon. However, a significant area of stereochemistry relevant to such amides is atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In pyrimidine-4-carboxamides, if the substituents on the amide nitrogen and the pyrimidine ring are sufficiently bulky, rotation around the C(4)-C(O) bond or the C(O)-N bond can be restricted, leading to stable, separable atropisomers.

While specific studies on the atropisomerism of amides derived from this compound are not prevalent, research into the stereoselective synthesis of C-N atropisomeric amides using intramolecular acyl transfer highlights the principles involved. whiterose.ac.uk The formation of such isomers is under kinetic or thermodynamic control, and the rotational barrier can be influenced by temperature. whiterose.ac.uk The design of a synthetic route aiming for a specific atropisomer would require careful selection of the amine and reaction conditions.

Reactions with Other Heteroatom Nucleophiles (e.g., Thiols, Alkoxides)

Similar to amination, this compound readily reacts with other heteroatom nucleophiles at the acyl chloride position.

Alkoxides/Alcohols: In the presence of a non-nucleophilic base, alcohols react to form the corresponding esters, 2,6-dichloropyrimidine-4-carboxylates. Subsequent reaction of these esters with alkoxides can lead to SNAr substitution at the C-2 or C-6 positions of the pyrimidine ring. Studies on related dichloropyrimidines have shown that solvolysis and competition between amine and alkoxide nucleophiles can occur, especially under basic conditions. mdpi.comresearchgate.net

Thiols: Thiols react in an analogous manner to alcohols to produce thioesters. The resulting 2,6-dichloropyrimidine-4-carbothioates can also undergo further SNAr reactions. In some synthetic strategies involving dichloropyrimidines, a chloro-group is first displaced by a thiomethyl group, which can then act as a leaving group itself or direct subsequent substitutions. researchgate.net

Electrophilic Reactions and Derivatization

The electron-deficient nature of the pyrimidine ring generally makes it resistant to electrophilic aromatic substitution. However, the acyl chloride group of this compound is a potent electrophile for acylating other nucleophilic species.

Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that installs an acyl group onto an aromatic ring. organic-chemistry.org this compound can serve as the acylating agent in this reaction, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. youtube.com This acylium ion is then attacked by the π-electrons of an electron-rich aromatic compound (e.g., benzene, toluene) to form an aryl (2,6-dichloropyrimidin-4-yl) ketone.

The reaction is generally represented as: this compound + Arene --(Lewis Acid)--> (Arene)-CO-(2,6-dichloropyrimidine-4-yl) + HCl

A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, which prevents polyacylation. organic-chemistry.org This allows for the synthesis of monoacylated products in high yield.

| Aromatic Substrate | Expected Product | Typical Catalyst |

|---|---|---|

| Benzene | (2,6-Dichloropyrimidin-4-yl)(phenyl)methanone | AlCl₃ |

| Toluene | (2,6-Dichloropyrimidin-4-yl)(p-tolyl)methanone | AlCl₃ |

| Anisole | (2,6-Dichloropyrimidin-4-yl)(4-methoxyphenyl)methanone | AlCl₃ |

Introduction of Acyl Moieties at Pyrimidine Core

The carbonyl chloride at the C4 position is the most reactive site on the this compound molecule. This functional group readily participates in nucleophilic acyl substitution reactions, providing a direct method for introducing a variety of acyl moieties. masterorganicchemistry.comkhanacademy.orglibretexts.org This type of reaction proceeds via a tetrahedral intermediate, and its facility is governed by the nucleophilicity of the attacking species and the stability of the chloride as a leaving group. khanacademy.org

The high reactivity of the acyl chloride allows for its selective transformation in the presence of the less reactive C2 and C6 chloro substituents. Common transformations include:

Amide formation: Reaction with primary or secondary amines rapidly yields the corresponding 4-carboxamide derivatives.

Ester formation: Alcohols react, often in the presence of a non-nucleophilic base, to form 4-alkoxycarbonyl pyrimidines.

Ketone synthesis: Organometallic reagents, such as organocuprates or in Friedel-Crafts acylation reactions, can attack the acyl chloride to produce C4-acyl pyrimidines.

This initial reaction at the C4-carbonyl chloride is crucial for synthetic strategies, as it allows for the introduction of a desired functional group before tackling the modification of the chloro-substituents on the pyrimidine ring itself.

Coupling Reactions and Carbon-Carbon Bond Formation

The chloro-substituents at the C2 and C6 positions of the pyrimidine ring are amenable to various carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals. These reactions are fundamental for elaborating the pyrimidine scaffold.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, and the Suzuki-Miyaura coupling is a prominent example. researchgate.netresearchgate.net For 2,6-dichloropyrimidine derivatives, the chlorine atoms at both the C2 and C6 positions can be sequentially substituted. The C4-carbonyl chloride group, being strongly electron-withdrawing, activates these positions toward oxidative addition of palladium(0), the initial step in the catalytic cycle.

In the case of this compound, the C2 and C6 positions are electronically equivalent. Therefore, the initial Suzuki-Miyaura coupling can occur at either position, leading to a mono-arylated or mono-alkylated intermediate. The regioselectivity of a second coupling reaction would then be influenced by the electronic and steric properties of the group introduced in the first step. For related dichloropyrimidines, studies have shown that factors such as the choice of palladium catalyst, ligands, base, and solvent are critical for achieving high yields and selectivity. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | --- | K₂CO₃ | Toluene/Ethanol/H₂O | 55-90 | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | |

| Pd(dppf)Cl₂ | --- | Cs₂CO₃ | DME | 90 |

Strategies for Constructing Densely Substituted Pyrimidine Scaffolds

The distinct reactivity of the three functional groups in this compound allows for the systematic construction of densely substituted pyrimidine scaffolds. nih.gov A common strategy involves a hierarchical sequence of reactions:

Functionalization of the Acyl Chloride: The most reactive C4-carbonyl chloride is typically addressed first, converting it into a stable amide, ester, or ketone.

First Cross-Coupling: A palladium-catalyzed cross-coupling reaction, such as Suzuki or Sonogashira coupling, is performed to substitute one of the chloro groups (e.g., at C6). nih.gov

Second Cross-Coupling or Nucleophilic Substitution: The remaining chloro group (at C2) can then be replaced. This can be achieved through a second, different cross-coupling reaction to introduce another carbon-based substituent or through a nucleophilic aromatic substitution (SNAr) reaction to introduce heteroatoms like nitrogen or oxygen.

This modular approach enables the synthesis of a wide array of complex pyrimidine derivatives from a single, versatile starting material, which is of significant interest in medicinal chemistry and materials science. nih.gov

Solvolysis and Hydrolysis Studies

The behavior of this compound in protic solvents is characterized by the susceptibility of its functional groups to attack by solvent molecules, a process known as solvolysis. wikipedia.org

Behavior of Halogen Substituents under Solvolytic Conditions

The chlorine atoms at the C2 and C6 positions are on an electron-deficient pyrimidine ring, which makes them susceptible to nucleophilic aromatic substitution (SNAr). In the presence of protic solvents like water (hydrolysis) or alcohols (alcoholysis), the solvent molecule can act as a nucleophile, displacing the chloride. oregonstate.edu This reaction is often slower than the solvolysis of the acyl chloride and may require elevated temperatures or the presence of a base.

The C4-carbonyl chloride group strongly activates the ring, making the C2 and C6 positions more electrophilic and thus more prone to attack. In some cases, solvolysis can be an unintended side reaction during other transformations conducted in protic media. oregonstate.edumdpi.com For instance, reactions in methanol (B129727) may yield methoxy-substituted pyrimidines as byproducts.

Conversion to Pyrimidinone Derivatives

Hydrolysis, the reaction with water, is a key transformation. The three reactive sites of this compound hydrolyze under different conditions:

Acyl Chloride Hydrolysis: The C4-carbonyl chloride is extremely sensitive to water and hydrolyzes rapidly, even with atmospheric moisture, to form the corresponding 2,6-dichloropyrimidine-4-carboxylic acid.

Ring Chlorine Hydrolysis: The C2 and C6 chloro-substituents are more resistant to hydrolysis and typically require more forcing conditions, such as heating in aqueous acid or base. googleapis.com When a chlorine atom on the pyrimidine ring is replaced by a hydroxyl group, the resulting product exists predominantly in its more stable tautomeric form, the pyrimidinone.

Sequential hydrolysis would therefore first yield the carboxylic acid, and under harsher conditions, would lead to the formation of dihydroxypyrimidine-4-carboxylic acid, which would exist as a pyrimidinone-dione tautomer.

Table 2: Products of Hydrolysis of this compound

| Reactive Site | Conditions | Product |

| C4-Carbonyl chloride | Mild (e.g., H₂O, room temp.) | 2,6-Dichloropyrimidine-4-carboxylic acid |

| C2/C6-Chloride | Harsh (e.g., aq. acid/base, heat) | 6-Chloro-2-hydroxypyrimidine-4-carboxylic acid (as pyrimidinone) |

| C2 & C6-Chlorides | Harsher (e.g., prolonged heating) | 2,6-Dihydroxypyrimidine-4-carboxylic acid (as pyrimidinone-dione) |

Computational Chemistry and Reaction Mechanism Elucidation

The intricate reactivity of this compound, a key building block in synthetic chemistry, has been a subject of theoretical investigation to understand its reaction mechanisms at a molecular level. Computational chemistry, particularly through the application of quantum mechanical methods, offers profound insights into the energetics and structural evolution of chemical transformations. These studies are instrumental in predicting reaction outcomes, identifying transient species, and optimizing reaction conditions.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for mapping the potential energy surfaces of reactions involving pyrimidine derivatives. ijcce.ac.irsamipubco.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are utilized to model its reactivity, particularly in nucleophilic acyl substitution reactions. ijcce.ac.ir These studies focus on elucidating the step-by-step mechanism, calculating the activation energies of transition states, and determining the thermodynamics of the reaction.

The primary reaction pathway investigated for acyl chlorides is the addition-elimination mechanism. DFT studies can model the approach of a nucleophile to the electrophilic carbonyl carbon of the this compound. The calculations can predict the geometry of the initial reactant complex, the subsequent formation of a tetrahedral intermediate, and the final elimination of the chloride leaving group to form the product.

Researchers can construct a reaction energy profile that illustrates the energy changes along the reaction coordinate. This profile helps in identifying the rate-determining step of the reaction by locating the transition state with the highest energy barrier. The influence of different nucleophiles and solvent effects can also be computationally modeled to predict their impact on the reaction kinetics and mechanism. jchemrev.com

Table 1: Hypothetical DFT Calculation Data for the Reaction of this compound with a Generic Nucleophile (Nu)

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (this compound + Nu) | 0.0 | C=O bond length: ~1.20 Å |

| Transition State 1 (TS1) | +15.2 | Formation of Nu-C bond, C=O bond elongation |

| Tetrahedral Intermediate | -5.8 | Nu-C bond formed, C-O single bond |

| Transition State 2 (TS2) | +10.5 | C-Cl bond elongation |

| Products (Acyl-substituted pyrimidine + Cl-) | -12.0 | New C-Nu bond, C=O bond reformed |

Note: The data in this table is illustrative and based on general principles of nucleophilic acyl substitution reactions studied by DFT. Actual values would be specific to the nucleophile and computational methodology.

Elucidation of Intermediates and Transition States

A significant contribution of computational chemistry is the detailed characterization of transient species like intermediates and transition states, which are often difficult or impossible to observe experimentally. For the reactions of this compound, DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties of these fleeting structures.

Intermediates: The key intermediate in the nucleophilic acyl substitution at the carbonyl chloride group is a tetrahedral intermediate. Computational models can confirm its stability as a local minimum on the potential energy surface. Analysis of the calculated structure reveals a central sp3-hybridized carbon atom bonded to the pyrimidine ring, the oxygen atom, the chlorine atom, and the incoming nucleophile. The charge distribution within this intermediate can also be analyzed to understand its electronic nature.

Transition States: DFT calculations are crucial for locating and characterizing the transition states that connect the reactants, intermediates, and products. For the addition-elimination mechanism, two primary transition states are typically identified. The first transition state (TS1) corresponds to the energy barrier for the nucleophilic attack and formation of the tetrahedral intermediate. The second transition state (TS2) represents the barrier for the collapse of the intermediate and the expulsion of the chloride ion.

Vibrational frequency analysis is a key diagnostic tool in these studies. A true intermediate will have all real (positive) vibrational frequencies, indicating a stable potential energy well. In contrast, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Table 2: Characterization of Computationally Studied Transient Species

| Species | Description | Key Computational Descriptors |

| Tetrahedral Intermediate | A stable, four-coordinate species formed by the addition of the nucleophile to the carbonyl carbon. | All real vibrational frequencies, sp3 hybridization at the carbonyl carbon. |

| Transition State 1 (TS1) | The energy maximum for the formation of the tetrahedral intermediate. | One imaginary frequency corresponding to the Nu-C bond formation. |

| Transition State 2 (TS2) | The energy maximum for the breakdown of the tetrahedral intermediate to form the product. | One imaginary frequency corresponding to the C-Cl bond cleavage. |

Through these computational investigations, a comprehensive, atomistic-level understanding of the reactivity of this compound can be achieved, guiding synthetic chemists in the rational design of new molecules and reaction pathways.

Applications in Medicinal Chemistry Research

Design and Synthesis of Pyrimidine-Based Pharmaceutical Leads

Design and Synthesis of Pyrimidine-Based Pharmaceutical Leads

The synthesis of pharmaceutical leads from this scaffold typically involves a stepwise approach. First, the highly reactive carbonyl chloride at the C4 position is reacted with a primary or secondary amine to form a stable carboxamide. This is followed by nucleophilic aromatic substitution (SNAr) reactions at the C2 and C6 positions. The differential reactivity of these positions can be exploited to introduce different substituents selectively, further expanding the chemical space that can be explored.

While the pyrimidine (B1678525) scaffold is central to many anticancer agents, specific examples detailing the synthesis of antitumor derivatives directly from 2,6-dichloropyrimidine-4-carbonyl chloride are not extensively documented in publicly available literature. However, the general importance of substituted pyrimidines in oncology is well-established. For instance, various pyrimidine derivatives have been developed as kinase inhibitors, a major class of anticancer drugs. Research has shown that pyrimidine-based compounds can effectively inhibit kinases like Epidermal Growth Factor Receptor (EGFR), which are often mutated or overexpressed in non-small cell lung cancer. nih.gov The synthesis of these complex molecules often relies on precursors like dichloropyrimidines, highlighting the potential utility of the 2,6-dichloro-4-carbonyl chloride scaffold in this area.

Synthesis and Optimization of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

A significant application of this compound is in the synthesis of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Aberrant NAE levels are linked to various pathological conditions, making NAPE-PLD an attractive therapeutic target.

Through high-throughput screening, a pyrimidine-4-carboxamide (B1289416) compound was identified as a potent NAPE-PLD inhibitor. nih.gov This discovery spurred the synthesis and optimization of a library of related compounds, leading to the development of LEI-401, a nanomolar potent inhibitor with drug-like properties suitable for in vivo studies. nih.gov The core of these inhibitors is the pyrimidine-4-carboxamide scaffold, which is directly accessible from this compound.

The general synthesis involves the initial formation of the amide at the C4 position, followed by sequential substitution of the chlorine atoms at the C6 and C2 positions with various amines, such as morpholine (B109124) and substituted piperidines. This modular synthesis allows for systematic modification of different parts of the molecule to improve potency and pharmacokinetic properties.

Exploration of Antiviral and Anti-inflammatory Pyrimidine Derivatives

The pyrimidine nucleus is a common feature in many antiviral and anti-inflammatory drugs. nih.gov For example, pyrimidine derivatives are known to inhibit key inflammatory enzymes like cyclooxygenases (COX). nih.gov Similarly, the development of capsid assembly modulators for the Hepatitis B virus has utilized 4-oxotetrahydropyrimidine-1(2H)-carboxamides. nih.gov These examples underscore the therapeutic potential of pyrimidine-carboxamide structures.

While direct synthetic routes starting from this compound for these specific applications are not prominently detailed in the literature, its role as a precursor to the versatile pyrimidine-4-carboxamide scaffold suggests its potential utility in these fields. The ability to easily generate diverse libraries of compounds makes it a valuable starting point for screening campaigns aimed at discovering new antiviral and anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective drugs requires a deep understanding of the relationship between a molecule's structure and its biological activity. The pyrimidine-4-carboxamide scaffold derived from this compound has been the subject of extensive SAR studies, particularly in the context of NAPE-PLD inhibitors.

Positional Effects of Substituents on Biological Activity

Detailed SAR studies on the pyrimidine-4-carboxamide series of NAPE-PLD inhibitors revealed critical insights into the role of substituents at each position. nih.gov These findings guided the optimization from a micromolar hit compound to the nanomolar inhibitor LEI-401.

C4-Amide (R1): Modifications to the amide group at the C4 position showed that a cyclopropylmethyl group was optimal. The studies suggested that this substituent likely binds in a shallow, lipophilic pocket of the enzyme, as no significant improvements in potency were achieved by altering this part of the molecule. nih.gov

C2-Substituent (R2): The substituent at the C2 position proved crucial for potency. Replacing the initial N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory activity. nih.gov This highlights the importance of a specific stereochemical and conformational arrangement for effective binding.

C6-Substituent (R3): The substituent at the C6 position was found to significantly influence both potency and physicochemical properties. Swapping a morpholine group for an (S)-3-hydroxypyrrolidine not only reduced the molecule's lipophilicity (a favorable property for drug development) but also increased its activity tenfold. nih.gov

The combination of these optimal substituents—cyclopropylmethylamide at C4, (S)-3-phenylpiperidine at C2, and (S)-3-hydroxypyrrolidine at C6—resulted in the highly potent and selective NAPE-PLD inhibitor, LEI-401. nih.gov

Below is an interactive data table summarizing the SAR findings for key NAPE-PLD inhibitors.

| Compound | R1 (C4-Amide) | R2 (C2-Substituent) | R3 (C6-Substituent) | pIC50 | IC50 (nM) |

| Hit Compound | Cyclopropylmethyl | N-methylphenethylamino | Morpholine | 6.09 | ~813 |

| Intermediate | Cyclopropylmethyl | (S)-3-phenylpiperidine | Morpholine | 6.57 | ~269 |

| LEI-401 | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 | 72 |

Data sourced from Mock et al., J Med Chem, 2021. nih.gov

Rational Design Based on Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This model then serves as a template for designing new, potentially more potent molecules.

A pharmacophore model was successfully developed for the NAPE-PLD inhibitor LEI-401. researchbib.com This model identified the key structural features and their spatial relationships that are critical for binding to the NAPE-PLD enzyme. The consensus pharmacophore model highlighted the importance of specific hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions within the LEI-401 structure. researchbib.com

Such models are invaluable for:

Virtual Screening: Searching large databases of chemical compounds to identify new molecules that fit the pharmacophore model and are therefore likely to be active.

Lead Optimization: Guiding the modification of existing lead compounds (like LEI-401) to enhance their binding affinity and selectivity.

Understanding Binding Modes: Providing hypotheses about how the inhibitor interacts with the active site of the target protein, even in the absence of a co-crystal structure. nih.govresearchbib.com

The development of a pharmacophore model for this class of pyrimidine-4-carboxamides demonstrates a mature stage in the drug discovery process, moving from serendipitous discovery and traditional SAR to rational, computer-aided design of next-generation inhibitors.

Precursors for Complex Heterocyclic Systems

The inherent reactivity of this compound makes it a sought-after starting material for the elaboration of more complex heterocyclic structures. The carbonyl chloride at the 4-position readily undergoes nucleophilic acyl substitution, while the chloro groups at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity can be exploited to selectively introduce substituents and build intricate molecular architectures.

Synthesis of Substituted Uracils and Related Pyrimidine Derivatives

While direct, detailed examples of the conversion of this compound into substituted uracils are not extensively documented in readily available literature, the structural similarity to other dichloropyrimidine derivatives suggests a feasible synthetic pathway. Typically, the synthesis of uracil (B121893) and its derivatives involves the cyclization of a C-C-C fragment with an N-C-N fragment, such as urea (B33335) or thiourea.

The general strategy for creating substituted pyrimidines often involves the reaction of dichloropyrimidines with various nucleophiles. For instance, related compounds like 2,4-dichloropyrimidines are known to undergo regioselective substitution reactions. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position. This principle of differential reactivity is a cornerstone in the strategic synthesis of polysubstituted pyrimidines.

Building Blocks for N-Heterocyclic Scaffolds with Biological Relevance

The pyrimidine core is a ubiquitous feature in a vast array of biologically active molecules, including a number of approved drugs. Consequently, functionalized pyrimidines like this compound are highly valuable intermediates in the synthesis of novel therapeutic agents. The ability to introduce diverse substituents onto the pyrimidine ring through its reactive chloro and carbonyl chloride groups allows for the fine-tuning of a compound's pharmacological properties.

Research on analogous compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, demonstrates the utility of polysubstituted pyrimidines in constructing precursors for N-heterocyclic systems. These precursors can undergo further reactions, such as amination and condensation, to yield more complex fused heterocyclic structures. The SNAr reactions on such symmetrically substituted dichloropyrimidines proceed efficiently with a variety of amines, highlighting the potential for creating diverse libraries of compounds for biological screening.

The development of synthetic methodologies for pyrimidine-based compounds is an active area of research. The versatility of precursors like this compound is crucial for the exploration of new chemical space and the discovery of molecules with novel biological activities.

Applications in Agrochemical Research

Synthesis of Pyrimidine-Based Agrochemical Candidates

No specific examples of the synthesis of herbicidal or fungicidal candidates starting from 2,6-dichloropyrimidine-4-carbonyl chloride are documented in readily accessible scientific literature or patent databases.

Information regarding the development of herbicidal agents using this compound is not available in the public domain.

Publicly accessible research detailing the exploration of fungicidal compounds derived from this compound is not available.

Mechanistic Understanding of Agrochemical Action at the Molecular Level

Without specific agrochemical candidates derived from this compound, a discussion on their mechanism of action at the molecular level is not possible. However, it is known that many pyrimidine-based herbicides act by inhibiting key enzymes in plant biosynthetic pathways. For instance, some sulfonylurea and sulfonanilide herbicides that contain a pyrimidine (B1678525) moiety are known to inhibit acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids. Another documented mode of action for some pyrimidine-containing herbicides is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway in plants.

For pyrimidine-based fungicides, a common mechanism of action is the inhibition of methionine biosynthesis or the disruption of mitochondrial respiration. For example, some anilinopyrimidine fungicides are known to inhibit the secretion of fungal hydrolytic enzymes.

Should agrochemicals derived from this compound be developed, their mechanism of action would likely be investigated through a combination of biochemical assays, molecular modeling, and physiological studies on target organisms.

Catalytic Methodologies Involving 2,6 Dichloropyrimidine 4 Carbonyl Chloride and Its Derivatives

Role in Transition Metal Catalysis

Transition metal catalysis is a powerful tool for the selective functionalization of halogenated heterocycles, including derivatives of 2,6-dichloropyrimidine-4-carbonyl chloride. The electron-deficient nature of the pyrimidine (B1678525) ring renders the chloro substituents susceptible to various cross-coupling reactions. acs.org

Palladium-catalyzed reactions are among the most widely used methods for C-C and C-N bond formation on pyrimidine cores. researchgate.net While direct catalytic reactions on this compound are challenging due to the high reactivity of the carbonyl chloride, its derivatives, such as the corresponding esters or amides, are excellent substrates for cross-coupling. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the C2 and C6 positions. The general reactivity order for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed reactions on dichloropyrimidines is C4(6) > C2. acs.org This inherent regioselectivity can be modulated by the choice of catalyst, ligands, and reaction conditions. For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to alter the conventional site-selectivity in palladium-catalyzed cross-couplings of dichloroheteroarenes. nih.gov

Buchwald-Hartwig amination is another key palladium-catalyzed transformation for introducing nitrogen-based nucleophiles. This reaction is crucial for the synthesis of various biologically active aminopyrimidines. The regioselectivity of amination on dichloropyrimidines can be controlled, often favoring the C4/C6 position under thermodynamic control, while kinetic control can sometimes favor the C2 position. acs.org

Copper-catalyzed reactions also play a role in the functionalization of dichloropyrimidine derivatives. For instance, copper-catalyzed borylacylation of activated alkenes can be conceptually extended to pyrimidine systems, where an acyl group derived from the carbonyl chloride could be coupled with a boryl group. nih.gov Furthermore, ruthenium complexes have been investigated for their catalytic activities in transfer hydrogenation reactions, which could be relevant for the reduction of functional groups introduced onto the pyrimidine ring. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions on Dichloropyrimidine Scaffolds

| Catalyst/Metal | Reaction Type | Substrate Type | Product Type | Potential Application for this compound Derivatives |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Dichloropyrimidine | Aryl-substituted pyrimidine | Introduction of aryl groups at C2 and C6 positions of ester or amide derivatives. |

| Palladium (Pd) | Buchwald-Hartwig Amination | Dichloropyrimidine | Aminopyrimidine | Synthesis of 2,6-diaminopyrimidine derivatives. |

| Copper (Cu) | Ullmann Condensation | Dichloropyrimidine | Aryl ether or amine | Formation of C-O or C-N bonds at the chloro-positions. |

| Rhodium (Rh) | Carbonylation | Dichloropyrimidine | Pyrimidine carboxylic acid derivative | Further functionalization of the pyrimidine core. |

Organocatalysis and Biocatalysis Approaches

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis and functionalization. For derivatives of this compound, organocatalytic nucleophilic aromatic substitution (SNAr) presents a valuable strategy. The electron-deficient pyrimidine ring is highly activated towards nucleophilic attack, and organocatalysts can enhance the rate and regioselectivity of these reactions. For example, chiral organocatalysts can be employed for the enantioselective introduction of nucleophiles. nih.gov Phase-transfer catalysis has also been reported for the regioselective SNAr of dichloropyrimidines with N-Boc protected oxindoles. researchgate.net

Biocatalysis offers a green and highly selective approach to chemical transformations. While direct enzymatic reactions on the highly reactive this compound are unlikely, its derivatives can be substrates for various enzymes. For instance, hydrolases could be used for the enantioselective hydrolysis of ester derivatives. Reductases from microorganisms like Saccharomyces cerevisiae have been shown to reduce carbonyl groups in pyrimidine derivatives, offering a route to chiral alcohols. mdpi.com The stereopreference of these biocatalysts can be influenced by the substitution pattern on the pyrimidine ring. mdpi.com The biosynthesis of pyrimidines in organisms involves a series of enzyme-catalyzed reactions, and understanding these pathways can inspire novel biocatalytic approaches for pyrimidine functionalization. nih.govwikipedia.org

Table 2: Organocatalytic and Biocatalytic Strategies for Pyrimidine Derivatives

| Catalysis Type | Catalyst/Enzyme | Reaction Type | Substrate Type | Product Type | Potential Application |

| Organocatalysis | Chiral Amines/Phosphines | Asymmetric SNAr | Dichloropyrimidine Derivative | Chiral Aminopyrimidine | Enantioselective synthesis of functionalized pyrimidines. |

| Organocatalysis | Phase-Transfer Catalyst | SNAr | Dichloropyrimidine Derivative | Substituted Pyrimidine | Efficient and regioselective introduction of nucleophiles. |

| Biocatalysis | Hydrolases | Hydrolysis | Pyrimidine Ester | Pyrimidine Carboxylic Acid | Enantioselective synthesis of chiral acids. |

| Biocatalysis | Reductases (e.g., from S. cerevisiae) | Carbonyl Reduction | Pyrimidine Ketone | Chiral Pyrimidine Alcohol | Asymmetric synthesis of chiral secondary alcohols. |

Advanced Catalytic Systems for Pyrimidine Functionalization

Beyond traditional cross-coupling and substitution reactions, advanced catalytic systems are being developed for more sophisticated functionalization of pyrimidine rings. C-H activation and functionalization are at the forefront of modern synthetic chemistry, offering a more atom-economical approach to creating new bonds. While challenging on electron-deficient systems like pyrimidines, recent advances have demonstrated the feasibility of site-selective C-H amination. nih.gov Such methods could potentially be applied to derivatives of this compound to introduce functional groups at specific C-H positions, complementing the reactivity at the C-Cl bonds.

Regiodivergent synthesis, where the selectivity of a reaction can be switched to target different positions on a molecule by tuning the catalytic system, is another area of active research. For dichloropyrimidines, palladium catalysis has been shown to achieve regiodivergent hydrochlorocarbonylation of alkenes to form acid chlorides, showcasing the versatility of palladium in controlling selectivity. nih.gov While this specific reaction is for the synthesis of acid chlorides, the principle of regiodivergent catalysis is highly relevant for selectively functionalizing one of the two chloro-positions in 2,6-dichloropyrimidine derivatives.

Furthermore, photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis. These methods can enable transformations that are difficult to achieve with conventional thermal catalysis, such as radical-based functionalizations of the pyrimidine core.

The development of novel ligands and catalyst systems continues to push the boundaries of what is possible in pyrimidine chemistry. For example, the use of specialized phosphine (B1218219) ligands can significantly impact the outcome of palladium-catalyzed reactions, including chemoselectivity and regioselectivity. rsc.org The ongoing exploration of these advanced catalytic systems will undoubtedly expand the synthetic utility of this compound and its derivatives.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

The structural elucidation of derivatives of 2,6-dichloropyrimidine-4-carbonyl chloride relies on a synergistic application of several spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information to build a comprehensive picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in confirming the successful derivatization of the parent compound. In derivatives where the carbonyl chloride is replaced by an amide or ester, for instance, the appearance of new signals corresponding to the introduced moiety is a key indicator.

¹H NMR: The proton on the pyrimidine (B1678525) ring of the derivatives typically appears as a singlet. The chemical shift of this proton is influenced by the nature of the substituent at the 4-position. Protons on the newly introduced functional group (e.g., N-H of an amide, O-CH₂ of an ester) will give characteristic signals with specific chemical shifts and multiplicities.

¹³C NMR: The carbon spectrum provides crucial information about the carbon framework. The carbonyl carbon of the derivative will have a characteristic chemical shift. The carbons of the pyrimidine ring will also show distinct signals, with their positions affected by the substituents. Techniques like DEPT-135 can be employed to distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the derivatives. The transformation of the carbonyl chloride group into other functionalities is readily monitored by the appearance and disappearance of characteristic absorption bands. For example, the strong C=O stretching vibration of the carbonyl chloride will be replaced by the C=O stretch of an amide or an ester at a different frequency.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the determination of the elemental composition. mdpi.com

Below is a table summarizing the expected spectroscopic data for a hypothetical derivative, N-benzyl-2,6-dichloropyrimidine-4-carboxamide, based on typical values for similar structures.

| Spectroscopic Technique | Characteristic Data for N-benzyl-2,6-dichloropyrimidine-4-carboxamide |

| ¹H NMR | Pyrimidine-H (singlet), CH₂ (doublet), NH (triplet), Phenyl-H (multiplet) |

| ¹³C NMR | C=O (carbonyl), Pyrimidine carbons, CH₂, Phenyl carbons |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives, as well as for their isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of pyrimidine derivatives. Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

Purity Assessment: The purity of a sample can be determined by injecting it into an HPLC system and observing the resulting chromatogram. A pure compound will ideally show a single peak, and the area of this peak relative to the total area of all peaks gives a quantitative measure of purity. The progress of a chemical reaction can also be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC. google.com

Isolation: Preparative HPLC can be used to isolate pure compounds from a mixture. The fractions corresponding to the desired peak are collected as they elute from the column. The choice of mobile phase, often a mixture of solvents like acetonitrile (B52724) and water, is optimized to achieve the best separation. sielc.com For mass spectrometry-compatible methods, volatile buffers like formic acid are often added to the mobile phase. mdpi.comsielc.com

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography is a powerful tool for purity assessment. The sample is vaporized and passed through a capillary column with a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. Flame Ionization Detection (FID) is a common detection method. In some cases, derivatization may be necessary to increase the volatility of the compounds for GC analysis. rsc.org

The following table outlines typical conditions for the chromatographic analysis of dichloropyrimidine derivatives.

| Chromatographic Method | Typical Conditions |

| HPLC | Column: C18 reversed-phase; Mobile Phase: Gradient of acetonitrile and water (often with formic or phosphoric acid); Detection: UV (e.g., at 254 nm) |

| GC | Column: Capillary column (e.g., DB-5); Carrier Gas: Helium or Nitrogen; Injector Temperature: Optimized for volatility; Detector: FID or MS |

Future Directions and Emerging Research Areas

Green Chemistry Approaches in Pyrimidine (B1678525) Synthesis

Traditional methods for synthesizing pyrimidine derivatives have often relied on hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.com The principles of green chemistry aim to mitigate these issues by designing more environmentally benign and efficient chemical processes. rasayanjournal.co.in These approaches not only reduce the environmental impact but also offer financial benefits through higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Several greener techniques are being actively explored for pyrimidine synthesis and could be adapted for the production and derivatization of compounds like 2,6-dichloropyrimidine-4-carbonyl chloride. rasayanjournal.co.innih.gov These include:

Microwave-Assisted Synthesis: Using microwave irradiation as an alternative energy source can dramatically reduce reaction times, increase product yields, and eliminate the need for harsh reaction conditions. powertechjournal.com

Ultrasonic Synthesis: The application of ultrasound waves can enhance mass transfer and accelerate chemical reactions, leading to higher yields and reduced energy input. powertechjournal.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a final product, which improves atom economy and reduces waste by eliminating the need to isolate intermediate compounds. rasayanjournal.co.in

Solvent-Free and Catalyst-Free Reactions: Conducting reactions without a solvent or catalyst simplifies the process, reduces waste, and lowers costs. rasayanjournal.co.innih.gov Mechanical methods like ball milling are also being used to facilitate solvent-free reactions. rasayanjournal.co.in

Use of Green Catalysts and Solvents: There is a growing emphasis on using reusable, metal-free, or heterogeneous catalysts to improve sustainability. powertechjournal.com Similarly, hazardous solvents are being replaced with greener alternatives like water or ionic liquids. nih.gov For instance, Cupric Chloride Dihydrate (CuCl₂·2H₂O) has been used as a recoverable promoter for certain reactions, highlighting a move towards recyclable reagents. organic-chemistry.orgresearchgate.net

| Green Chemistry Technique | Traditional Approach | Advantages of Green Technique |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave and ultrasound provide rapid, selective heating, reducing energy use and reaction times. powertechjournal.com |

| Reaction Design | Multi-step synthesis with isolation of intermediates | Multicomponent reactions (MCRs) improve efficiency and atom economy in a single pot. rasayanjournal.co.in |

| Solvents | Volatile organic compounds (VOCs), chlorinated solvents | Use of safer solvents (water, ionic liquids) or solvent-free conditions reduces environmental impact. rasayanjournal.co.innih.gov |

| Catalysts | Homogeneous, often toxic metal catalysts | Reusable, heterogeneous, or biocatalysts improve sustainability and simplify purification. powertechjournal.com |

High-Throughput Synthesis and Compound Library Generation

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govpharmablock.com The reactive nature of this compound, particularly its acid chloride group, makes it an excellent starting material for high-throughput synthesis (HTS) and the creation of large, diverse compound libraries. These libraries are crucial for screening and identifying new drug candidates.

Modern synthetic strategies enable the rapid generation of thousands of novel pyrimidine derivatives. nih.gov Key approaches include:

Combinatorial Chemistry: This involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. acs.org Solution-phase parallel synthesis has been used to create libraries of over 2,200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. nih.gov

DNA-Encoded Libraries (DEL): This technology involves attaching a unique DNA tag to each small molecule in a library. nih.gov This allows for the rapid synthesis and screening of massive libraries (billions of members) against biological targets, significantly accelerating the initial stages of drug discovery. nih.gov Libraries have been successfully constructed using 2,4,6-trichloropyrimidine (B138864) as a starting scaffold, demonstrating the utility of functionalized pyrimidines in this platform. nih.gov

The generation of these libraries allows for extensive exploration of the chemical space around the pyrimidine core, which is essential for developing structure-activity relationships (SAR) and identifying lead compounds. tandfonline.com

Integration with Machine Learning for Predictive Synthesis and Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.com These computational tools can analyze vast datasets to predict reaction outcomes, design novel molecules, and estimate biological activity, thereby reducing the reliance on expensive and time-consuming trial-and-error experiments. researchgate.netrsc.org

In the context of this compound and its derivatives, machine learning can be applied in several ways:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing new pyrimidine derivatives, improving yields and reducing development time. rsc.org

Activity and Property Prediction: AI algorithms can predict the biological activity of novel pyrimidine compounds against specific targets, such as kinases or receptors. nih.gov For instance, ML models have been developed to predict the corrosion inhibition efficiency of pyrimidine derivatives, showcasing their utility in materials science as well. researchgate.netresearchgate.net An AI-powered screening approach was successfully used to identify a pyrazolo[1,5-a]pyrimidine derivative that targets TLR4 dimerization. nih.gov

De Novo Drug Design: AI can generate entirely new molecular structures with desired properties, providing innovative starting points for drug discovery campaigns. mdpi.com

By integrating AI with traditional experimental methods, researchers can optimize the entire discovery pipeline, from initial design to validated lead compounds. mdpi.com

| Application Area | Machine Learning Contribution | Potential Impact |

| Reaction Optimization | Predicts optimal reaction conditions and yields. rsc.org | Accelerates synthesis development and reduces resource consumption. |

| Virtual Screening | Identifies promising candidates from large virtual libraries. nih.gov | Focuses experimental efforts on the most likely successful compounds. |

| Property Prediction | Forecasts biological activity, toxicity, and physicochemical properties. researchgate.net | Reduces late-stage failures by prioritizing candidates with better drug-like properties. |

| Novel Compound Design | Generates new molecular structures with desired characteristics. mdpi.com | Expands the accessible chemical space for drug discovery. |

Novel Derivatization Strategies and Bioisosteric Replacements

While high-throughput synthesis provides breadth in exploring chemical diversity, rational drug design often requires more nuanced modifications to a lead compound. This involves novel derivatization strategies and the concept of bioisosteric replacement, where one functional group is swapped for another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles.

For the dichloropyrimidine core, future research will likely explore:

Novel Derivatization: Beyond simple amide and ester formation at the C4-carbonyl chloride position, new synthetic methods could enable more complex modifications at the chloro-positions (C2 and C6). This could involve advanced cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the scaffold.

Q & A

Q. How should researchers design kinetic studies to investigate hydrolysis rates of this compound in aqueous environments?

- Methodological Answer : Use stopped-flow spectrophotometry to monitor absorbance changes at 260 nm (pyrimidine ring degradation). Vary pH (2–10), temperature (25–60°C), and ionic strength. Fit data to a second-order kinetic model, with activation energy (Eₐ) calculated via the Arrhenius equation. Compare with analogous compounds (e.g., 4-chloropyridine-2-carbonyl chloride) to identify structure-reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.